

Application Notes and Protocols for Glycine in SDS-PAGE Running Buffer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-aminoacetic acid

Cat. No.: B1601395

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. The Tris-Glycine buffer system, a discontinuous buffer system, is widely employed for this purpose. Glycine, a key component of the running buffer, plays a pivotal role in the stacking and separation of proteins, ensuring high-resolution results. These application notes provide a detailed protocol for the preparation and use of Tris-Glycine-SDS running buffer and explain the underlying principles of glycine's function in SDS-PAGE.

Principle of Glycine in the Discontinuous Buffer System

The effectiveness of the Tris-Glycine SDS-PAGE system relies on the discontinuous nature of the buffer, which involves different pH values and ionic compositions in the gel and the running buffer.^[1] Glycine's unique property of changing its net charge in response to pH is central to this process.^{[1][2]}

In the running buffer, which has a pH of approximately 8.3, glycine is predominantly negatively charged (glycinate).^[1] However, when the electric field is applied, these glycinate ions move towards the anode and enter the stacking gel, which has a lower pH of 6.8.^{[1][3]} In this acidic environment, a significant portion of the glycine molecules become zwitterionic (neutrally charged).^{[1][3]}

This change in charge causes the glycine ions to move much more slowly than the highly mobile chloride ions (from the Tris-HCl in the gel), which act as the leading ions.[1][4] The SDS-coated proteins have an intermediate mobility and are concentrated into a narrow band between the fast-moving chloride front and the slow-moving glycine (zwitterion) front.[2][4] This "stacking" effect ensures that all proteins start migrating from a sharp, well-defined zone at the top of the resolving gel.[3]

Upon entering the resolving gel, which has a higher pH of around 8.8, the glycine molecules become predominantly negatively charged again.[1][3] This dramatic increase in charge and mobility causes them to accelerate and move ahead of the proteins.[2][3] The proteins are then left to separate based on their molecular weight in the sieving matrix of the polyacrylamide gel. [3]

Data Presentation

Table 1: Composition of 10x Tris-Glycine-SDS Running Buffer

Component	Molecular Weight (g/mol)	Amount for 1 L of 10x Stock	Final Concentration (10x)	Final Concentration (1x)
Tris Base	121.14	30.3 g	0.25 M	25 mM
Glycine	75.07	144 g	1.92 M	192 mM
SDS	288.38	10 g	1% (w/v)	0.1% (w/v)

Note: The pH of the 10x running buffer should be approximately 8.3 and does not typically require adjustment.[5][6]

Experimental Protocols

Preparation of 10x Tris-Glycine-SDS Running Buffer

This protocol describes the preparation of 1 liter of 10x concentrated Tris-Glycine-SDS running buffer.

Materials:

- Tris base[5][7]
- Glycine[5][7]
- Sodium Dodecyl Sulfate (SDS)[5][7]
- Deionized or distilled water[5][7]
- Magnetic stirrer and stir bar
- 1 L beaker or flask
- 1 L graduated cylinder

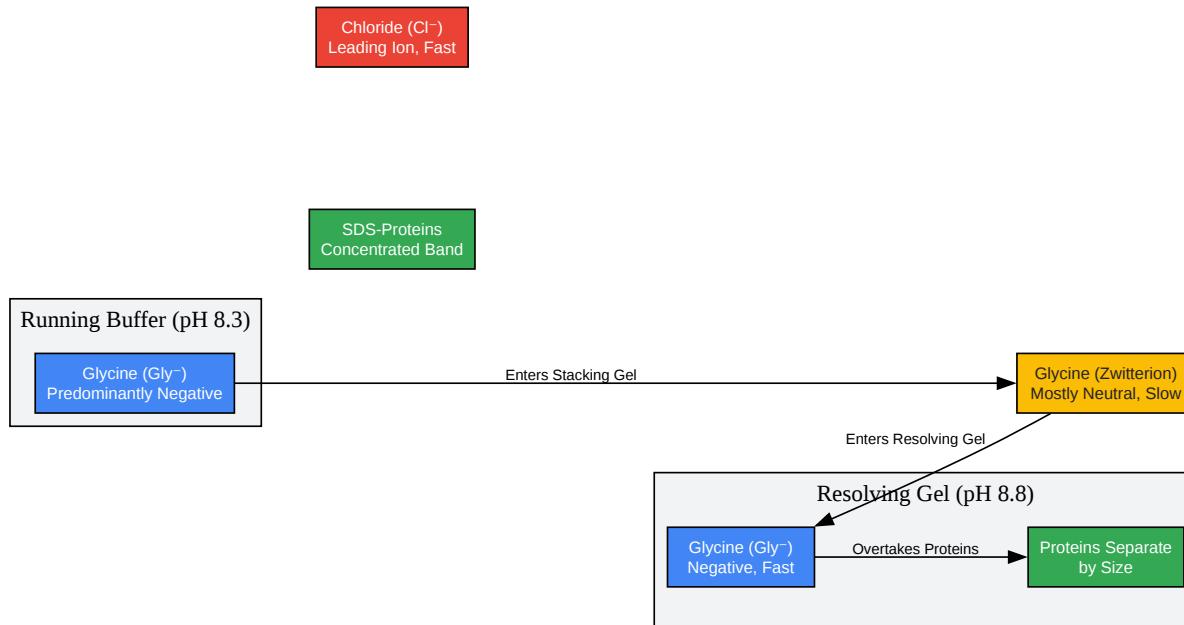
Procedure:

- Add approximately 700-800 mL of deionized water to a 1 L beaker.[5][7]
- Place the beaker on a magnetic stirrer and add a stir bar.
- Weigh out 30.3 g of Tris base and add it to the water.[5][7] Stir until completely dissolved.
- Weigh out 144 g of glycine and add it to the solution.[5][7] Continue stirring until it is fully dissolved.
- Weigh out 10 g of SDS and add it to the solution.[7][8] Stir gently to avoid excessive frothing until the SDS is dissolved.
- Once all components are dissolved, transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with deionized water.[5][7]
- The pH of the solution should be around 8.3.[1][6] No pH adjustment is necessary.[5][6]
- Store the 10x running buffer at room temperature.[6][9] Some precipitation may occur if stored at lower temperatures; if so, warm the solution to room temperature to redissolve the precipitates before use.[9]

Preparation of 1x Working Solution

Procedure:

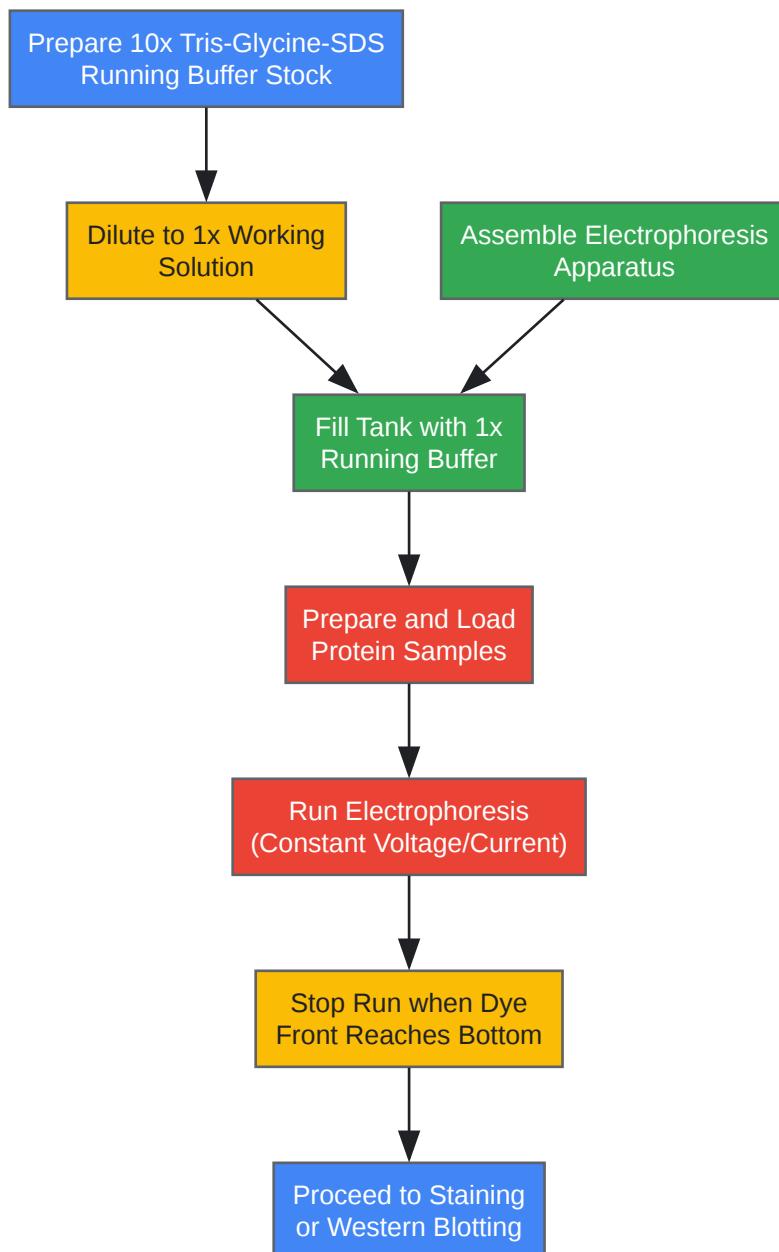
- To prepare 1 L of 1x Tris-Glycine-SDS running buffer, mix 100 mL of the 10x stock solution with 900 mL of deionized water.[10][11]
- For a standard mini-gel apparatus, approximately 800 mL to 1 L of 1x running buffer is typically required.[10]


SDS-PAGE Protocol

Procedure:

- Assemble the electrophoresis apparatus with the cast polyacrylamide gel(s).
- Pour the 1x Tris-Glycine-SDS running buffer into the inner and outer chambers of the electrophoresis tank.[12] Ensure the upper chamber buffer level is above the sample wells.
- Prepare protein samples in a suitable sample loading buffer (e.g., Laemmli buffer) and heat at 85-95°C for 2-5 minutes to denature the proteins.[13]
- Load the prepared protein samples and molecular weight markers into the wells of the gel. [12]
- Connect the electrophoresis apparatus to a power supply, ensuring the correct polarity (black to cathode, red to anode).[12]
- Apply a constant voltage (e.g., 125-150 V) or constant current to run the gel.[10][12] The run time will vary depending on the gel percentage and the size of the proteins of interest, typically ranging from 45 to 90 minutes.[12]
- Stop the electrophoresis once the dye front (bromophenol blue) reaches the bottom of the gel.[12]
- Disconnect the power supply and disassemble the apparatus. The gel is now ready for staining or western blotting.

Mandatory Visualizations


Diagram of the Role of Glycine in SDS-PAGE

[Click to download full resolution via product page](#)

Caption: Role of Glycine's Charge State in Protein Stacking and Separation.

Experimental Workflow for SDS-PAGE

[Click to download full resolution via product page](#)

Caption: Workflow for Preparing and Using Glycine Running Buffer in SDS-PAGE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. antibodiesinc.com [antibodiesinc.com]
- 2. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. SDS-PAGE [protocols.io]
- 7. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. SDS-PAGE SDS Running Buffer (10x) [novoprolabs.com]
- 9. MB-017 | 10X SDS-PAGE Running Gel Buffer (0.25 M Tris, 1.92 M Glycine, 1) [clinisciences.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. SDS-PAGE Protocol | Rockland [rockland.com]
- 13. One-Dimensional SDS and Non-Denaturing Gel Electrophoresis of Proteins | Thermo Fisher Scientific - JP [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Glycine in SDS-PAGE Running Buffer]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1601395#protocol-for-using-glycine-in-sds-page-running-buffer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com